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Rifamycin B butylmethylamide

Antibacterial activity Streptococcus faecalis QSAR

Rifamycin B butylmethylamide (CAS 16784-08-0, molecular formula C44H60N2O13, MW ~825 g/mol) is a semi-synthetic rifamycin derivative belonging to the ansamycin class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase. It is an N,N-disubstituted amide of rifamycin B carrying n-butyl and methyl substituents on the amide nitrogen, placing it within a well-characterized series of 44 rifamycin B amides originally synthesized and tested by Sensi et al.

Molecular Formula C44H60N2O13
Molecular Weight 825 g/mol
CAS No. 16784-08-0
Cat. No. B230994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin B butylmethylamide
CAS16784-08-0
Molecular FormulaC44H60N2O13
Molecular Weight825 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O
InChIInChI=1S/C44H60N2O13/c1-12-13-18-46(10)32(48)21-56-31-20-29-39(52)34-33(31)35-41(27(7)38(34)51)59-44(9,42(35)53)57-19-17-30(55-11)24(4)40(58-28(8)47)26(6)37(50)25(5)36(49)22(2)15-14-16-23(3)43(54)45-29/h14-17,19-20,22,24-26,30,36-37,40,49-52H,12-13,18,21H2,1-11H3,(H,45,54)/b15-14+,19-17+,23-16+
InChIKeyLSGIOAFJQJEMMO-KAULNTAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamycin B Butylmethylamide (CAS 16784-08-0): A Structurally Distinct N,N-Disubstituted Amide for Targeted Antibacterial Research & Procurement


Rifamycin B butylmethylamide (CAS 16784-08-0, molecular formula C44H60N2O13, MW ~825 g/mol) is a semi-synthetic rifamycin derivative belonging to the ansamycin class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase. It is an N,N-disubstituted amide of rifamycin B carrying n-butyl and methyl substituents on the amide nitrogen, placing it within a well-characterized series of 44 rifamycin B amides originally synthesized and tested by Sensi et al. [1]. Unlike clinically deployed rifamycins such as rifampicin or rifabutin, rifamycin B butylmethylamide remains primarily a research tool and reference standard, with its quantitative structure-activity relationships mapped in classical QSAR studies [2]. The compound is commercially available from specialized chemical suppliers for non-human research applications.

Why Rifamycin B Amides Cannot Be Interchanged: The Case for Butylmethylamide-Specific Procurement


Rifamycin B amides are not functionally interchangeable. The QSAR equations developed by Quinn et al. demonstrate that antibacterial activity (expressed as log 1/C) is a parabolic function of lipophilicity (log P) and is strongly modulated by the steric (E_s) and electronic (σ*) properties of the N-substituents [1]. Even small changes in the alkyl chain composition on the amide nitrogen produce measurable shifts in MIC values across multiple Gram-positive test systems. Furthermore, biliary excretion rates in rats are inversely proportional to the total number of carbon atoms on the amide nitrogen, meaning that compounds with different N-alkyl substitution patterns exhibit substantially different pharmacokinetic handling [2]. Therefore, procurement decisions based solely on the rifamycin B amide scaffold—without specifying the exact N-substitution—risk acquiring a compound with significantly divergent antibacterial potency, lipophilicity, and excretion profile.

Quantitative Differentiation Evidence for Rifamycin B Butylmethylamide Against Closest Structural Analogs


Antibacterial Potency Against Streptococcus faecalis: Butylmethylamide vs. Unsubstituted and Mono-Substituted Amides

In the S. faecalis assay system, rifamycin B butylmethylamide (Compound 17 in the Quinn/Sensi series, R1 = n-Bu, R2 = Me) shows an observed antibacterial activity of log(1/C) = 8.46, compared to the unsubstituted amide (Compound 1, R1=R2=H) with log(1/C) = 5.70, representing an approximately 575-fold increase in molar potency [1]. The N,N-dimethyl derivative (Compound 13, R1=R2=Me) has a log(1/C) of 7.91, meaning the butylmethylamide is roughly 3.5-fold more potent than the dimethyl analog despite both being N,N-disubstituted. This difference is quantitatively consistent with the QSAR model where activity increases parabolically with log P and is influenced by steric parameters [1].

Antibacterial activity Streptococcus faecalis QSAR log(1/C)

Broad-Spectrum Gram-Positive Activity Profile: Butylmethylamide Performance Across Four Test Systems

Across the four Gram-positive test systems for which QSAR equations were derived, rifamycin B butylmethylamide (Compound 17) exhibits the following observed log(1/C) values: M. aureus = 8.86, S. faecalis = 8.46, S. hemolyticus = 7.86, B. subtilis = 7.28 [1]. By comparison, the clinically used rifamycin B diethylamide (rifamide, Compound 14, R1=R2=Et) shows values of M. aureus = 8.15, S. faecalis = 8.15, S. hemolyticus = 7.15, B. subtilis = 6.53 [1]. The butylmethylamide is consistently more active than rifamide across all four species, with an average log(1/C) advantage of approximately 0.5 log units, corresponding to roughly 3-fold greater molar potency. The predicted log P for butylmethylamide is 4.32 versus 2.32 for rifamide, consistent with the parabolic log P dependence identified in the QSAR model [1].

Gram-positive bacteria Bacillus subtilis Streptococcus hemolyticus Micrococcus aureus

Lipophilicity-Driven Differentiation: Calculated log P of Butylmethylamide vs. Shorter-Chain Amide Analogs

The calculated log P for rifamycin B butylmethylamide (Compound 17) is 4.32, placing it in a lipophilicity range that the Quinn QSAR model predicts to be near-optimal for Gram-positive antibacterial activity [1]. This value is substantially higher than the dimethylamide (Compound 13, log P = 2.15), the diethylamide/rifamide (Compound 14, log P = 2.31), and the dipropylamide (Compound 15, log P = 2.57), but lower than the N,N-dibutylamide (Compound 18, log P = 4.70) [1]. The QSAR equations demonstrate that activity is a parabolic function of log P, meaning that beyond an optimal log P₀ (which varies by bacterial species), further increases in lipophilicity lead to declining activity. The butylmethylamide's log P of 4.32 sits close to the inferred optimum for M. aureus and S. faecalis systems based on observed vs. predicted activity values [1].

Lipophilicity log P QSAR parameter partition coefficient

Biliary Excretion and Carbon-Atom-Dependent Pharmacokinetic Differentiation

Schiatti et al. established that for rifamycin B amides and hydrazides, the biliary excretion rate in rats is inversely proportional to the total number of carbon atoms on the amide nitrogen atoms [1]. Rifamycin B butylmethylamide carries a total of 5 carbon atoms on the amide nitrogen (n-butyl = 4, methyl = 1), which is intermediate between rifamide (diethylamide, 4 carbons total) and the dipropylamide (6 carbons) or dibutylamide (8 carbons) [1]. The study also found that decreasing biliary excretion was accompanied by increased acute toxicity in mice, suggesting that N-substitution pattern directly influences both elimination route and systemic tolerability [1]. This establishes that butylmethylamide occupies a distinct position in the biliary excretion-carbon atom continuum that cannot be replicated by simply substituting a shorter- or longer-chain analog.

Biliary excretion pharmacokinetics carbon atom count toxicity

Predicted Activity Verification: Butylmethylamide as a QSAR Validation Tool Compound

Quinn et al. explicitly used the butylmethylamide (Compound 17) as one of 41 compounds in the M. aureus QSAR derivation set that yielded equation 13 (r² ≈ 0.8) [1]. In the QSAR model, the predicted log(1/C) for butylmethylamide in M. aureus is 8.48 versus an observed value of 8.86, a residual of only +0.38 log units [1]. By contrast, the N,N-dibutylamide (Compound 18), despite having a higher log P of 4.70, shows observed activity of 8.65 with a predicted value of 8.44, representing a similar residual but at a higher lipophilicity that may approach or exceed the log P₀ optimum for some systems [1]. This places butylmethylamide at a data-rich position in the QSAR landscape, making it an ideal candidate for testing the predictive validity of the parabolic log P model in contemporary assay systems.

QSAR validation log P₀ parabolic model Hansch analysis

Evidence-Backed Research & Procurement Application Scenarios for Rifamycin B Butylmethylamide


QSAR Model Validation and Computational Chemistry Reference Standard

With its well-characterized log P of 4.32, precisely measured antibacterial activity across four Gram-positive species, and inclusion in the foundational Hansch QSAR derivation set, rifamycin B butylmethylamide serves as an ideal reference compound for validating contemporary computational prediction models (e.g., machine learning-based MIC predictors, 3D-QSAR, or molecular dynamics simulations of RNA polymerase binding) [1]. Its intermediate lipophilicity and N,N-disubstituted amide structure provide a test point that is neither at the low nor high extreme of the rifamycin B amide chemical space.

Structure-Pharmacokinetic Relationship Studies Focused on Biliary Elimination

The established inverse relationship between amide nitrogen carbon count and biliary excretion rate makes butylmethylamide (5 carbons) a critical intermediate data point for systematic ADME profiling of rifamycin B amides [1]. Researchers can use it alongside diethylamide (4C), dipropylamide (6C), and dibutylamide (8C) to construct quantitative structure-pharmacokinetic relationship (QSPR) models for biliary clearance prediction.

Gram-Positive Antibacterial Screening Panels Requiring Potency Benchmarks

For laboratories screening compound libraries against S. faecalis, S. hemolyticus, B. subtilis, or M. aureus, rifamycin B butylmethylamide offers a defined potency benchmark with multi-species activity data (log(1/C) ranging from 7.28 to 8.86) that outperforms the clinically recognized rifamide (diethylamide) by approximately 3-fold on a molar basis across all four species [1].

Lipophilicity-Activity Relationship Studies in the Ansamycin Class

The butylmethylamide occupies a specific position (log P = 4.32) on the parabolic lipophilicity-activity curve identified by Quinn et al., where activity for Gram-positive organisms is near-maximal before declining at higher log P values [1]. This makes it a strategic procurement choice for studies designed to experimentally map the log P₀ optimum for novel bacterial targets or resistant strains.

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